4,4'-(Carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-2,7-disulphonic) acid
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Overview
Description
4,4’-(Carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-2,7-disulphonic) acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
The synthesis of 4,4’-(Carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-2,7-disulphonic) acid involves multiple steps. The process typically starts with the diazotization of 5-methoxy-2-methyl-4,1-phenylenediamine, followed by coupling with naphthalene-2,7-disulphonic acid. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bonds. Industrial production methods may involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
4,4’-(Carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-2,7-disulphonic) acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids or bases for substitution reactions .
Scientific Research Applications
4,4’-(Carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-2,7-disulphonic) acid has several scientific research applications:
Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Mechanism of Action
The mechanism of action of 4,4’-(Carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-2,7-disulphonic) acid involves its ability to form strong bonds with various substrates. The azo groups in the compound interact with the molecular targets, leading to the formation of stable complexes. These interactions are crucial for its staining properties and its effectiveness as a dye .
Comparison with Similar Compounds
4,4’-(Carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-2,7-disulphonic) acid is unique due to its specific structural features and intense coloration. Similar compounds include:
Tetrasodium 4,4’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(5-hydroxynaphthalene-2,7-disulphonate): This compound has similar structural elements but differs in its sodium salt form.
Tetrasodium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate): Another structurally related compound with variations in the naphthalene disulphonate groups.
These compounds share similar applications but may differ in their specific properties and effectiveness in various industrial and research applications.
Properties
CAS No. |
94109-33-8 |
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Molecular Formula |
C37H32N6O15S4 |
Molecular Weight |
928.9 g/mol |
IUPAC Name |
4-[[4-[[4-[(3,6-disulfonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C37H32N6O15S4/c1-19-9-33(35(57-3)17-29(19)40-42-31-15-25(61(51,52)53)13-21-11-23(59(45,46)47)5-7-27(21)31)38-37(44)39-34-10-20(2)30(18-36(34)58-4)41-43-32-16-26(62(54,55)56)14-22-12-24(60(48,49)50)6-8-28(22)32/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56) |
InChI Key |
BUGYOHVXIJNUHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C3C=CC(=CC3=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=C6C=CC(=CC6=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)OC |
Origin of Product |
United States |
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